Dermaseptin AA-3-6
CAS No.:
Cat. No.: VC3670186
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Primary Structure and Composition
Dermaseptins, including variants similar to Dermaseptin AA-3-6, are characterized by their unique amino acid composition that contributes significantly to their antimicrobial efficacy. They typically possess an amphipathic nature, allowing them to interact effectively with microbial membranes through dual hydrophilic and hydrophobic domains. This structural property is crucial for their mechanism of action, as it facilitates membrane disruption and subsequent antimicrobial activity.
Secondary Structure
In solution, dermaseptins often exist in a random coil conformation, but adopt an alpha-helical structure upon interaction with microbial membranes. This conformational change is critical for their antimicrobial activity, as it positions the hydrophobic and hydrophilic residues optimally for membrane interaction and disruption .
The alpha-helical structure of dermaseptins is particularly important for their antimicrobial function and is best maintained at the N-terminus of the molecule. Studies on related dermaseptin derivatives have demonstrated that preserving this structural characteristic is essential for maintaining antimicrobial efficacy .
Biological Activities
Antimicrobial Properties
Dermaseptins typically exhibit broad-spectrum antimicrobial activity against various pathogens. Studies on related dermaseptin variants have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains and protozoa. Most dermaseptins show particularly potent activity against gram-negative bacteria, consistent with their role in amphibian immune defense .
The antimicrobial mechanism primarily involves membrane disruption through electrostatic interactions between the positively charged peptide and negatively charged microbial cell membranes. This interaction leads to membrane permeabilization and subsequent cell death . The specificity of dermaseptins for microbial over mammalian membranes is attributed to differences in membrane composition, particularly the presence of negatively charged phospholipids on the outer leaflet of bacterial membranes.
Antiviral Activity
Several dermaseptin variants have demonstrated significant antiviral properties against enveloped viruses. For instance, Dermaseptin S4 has shown remarkable activity against rabies virus (RABV), with up to 89% inhibition at a concentration of 7.5 μM . Structure-function studies have revealed that the N-terminal region (first 5 amino acids) of these peptides is crucial for their antiviral activity, while the C-terminus helps stabilize this inhibitory potential .
The potential antiviral mechanisms include direct interaction with viral envelopes, prevention of viral attachment to host cells, and inhibition of viral replication through interaction with viral components. These properties suggest potential applications in antiviral therapy, including against emerging viral threats.
Anticancer Properties
Certain dermaseptins and their derivatives have demonstrated promising anticancer activities. For example, Dermaseptin-PT9 (DPT9) has shown anti-proliferative effects against various human cancer cell lines . The anticancer mechanism appears to involve disruption of cancer cell membranes, leading to necrosis through membrane damage.
The selective targeting of cancer cells over normal cells is attributed to differences in membrane composition. Cancer cell membranes typically contain more negatively charged components, including phosphatidylserine and other anionic molecules such as heparin sulfates and O-glycosylated mucins, making them preferential targets for cationic peptides like dermaseptins .
Structure-Activity Relationship
Impact of Amino Acid Substitutions
Studies on dermaseptin variants have demonstrated that specific amino acid substitutions can significantly impact their biological activities. For instance, increasing the positive charge through substitution of acidic residues (like aspartic acid and glutamic acid) with lysine can enhance antimicrobial potency while potentially reducing cytotoxicity towards mammalian cells .
An example is the modification of Dermaseptin-PT9, where substitution of Asp^8 and Glu^23 with lysine residues created an analogue (K^8,23-DPT9) with markedly increased antimicrobial effect against tested microorganisms. This analogue also showed no hemolytic activity at its effective antimicrobial concentrations, demonstrating improved selectivity .
Critical Sequence Regions
Research on dermaseptin variants has identified critical regions essential for biological activity. For instance, studies on Dermaseptin S4 demonstrated that the first 5 N-terminal amino acids are crucial for its inhibitory potential against rabies virus. When these amino acids were removed (creating S4^6-28), the peptide lost its inhibitory activity entirely .
Therapeutic Applications
Antimicrobial Therapy
Given their broad-spectrum antimicrobial activity and unique mechanism of action, dermaseptins show significant potential as therapeutic agents against various infections, including those caused by antibiotic-resistant pathogens. Their membrane-targeting mechanism offers an advantage over conventional antibiotics, as it is less prone to the development of resistance.
The efficacy of dermaseptin derivatives against both gram-positive and gram-negative bacteria makes them particularly valuable in the context of increasing antibiotic resistance. Additionally, their activity against fungi and protozoa suggests potential applications in treating fungal infections and parasitic diseases .
Medical Device Coatings
Dermaseptin derivatives show promising applications in preventing device-associated infections. Studies using a chimeric peptide composed of a dermaseptin derivative and RNAIII-inhibiting peptide (RIP) demonstrated remarkable efficacy in preventing staphylococcal infections in a rat graft infection model, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE) .
The synergistic effect of combining dermaseptin's membrane-disrupting properties with RIP's ability to inhibit bacterial quorum sensing resulted in enhanced antimicrobial efficacy. This suggests that dermaseptin derivatives could be valuable components in coating medical devices known to be associated with bacterial infections, providing a novel approach to preventing healthcare-associated infections .
Antiviral Therapy
Dermaseptins with antiviral properties, such as Dermaseptin S4, show potential as therapeutic agents against viral infections. In vivo experiments in mice demonstrated that intramuscular injection of non-toxic doses of a modified dermaseptin (S4 M4K) one hour post-infection with a lethal dose of rabies virus allowed more than 50% improvement in mice survival .
This finding highlights the potential of dermaseptins as cost-effective alternatives to immunoglobulins for the treatment of rabies, which continues to claim approximately 60,000 human lives annually, primarily in developing countries . Similar applications against other enveloped viruses warrant further investigation.
Synthesis and Production Methods
Solid-Phase Peptide Synthesis
Dermaseptins and their derivatives can be efficiently produced through solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over the amino acid sequence and facilitates the creation of modified variants with enhanced biological properties.
SPPS typically involves sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final peptide. This approach enables the production of both natural dermaseptins and engineered variants with specific modifications aimed at enhancing their therapeutic potential.
Recombinant Production
Although less commonly reported in the literature, recombinant production represents another potential approach for dermaseptin synthesis. This method involves the use of expression systems, such as bacteria or yeast, transformed with genes encoding the desired peptide. While this approach may offer advantages for large-scale production, challenges related to peptide toxicity to the host organism and purification complexity must be addressed.
Challenges and Future Directions
Cytotoxicity Considerations
A significant challenge in the therapeutic application of dermaseptins is managing their potential cytotoxicity towards mammalian cells. While many dermaseptins show selective toxicity towards microbial over mammalian cells, hemolytic activity remains a concern for systemic applications.
Research has demonstrated that specific modifications can reduce cytotoxicity while maintaining antimicrobial activity. For instance, the S4 M4K variant of Dermaseptin S4, featuring a single mutation in position 4, exhibited slightly reduced cytotoxicity while retaining its antiviral activity . Further investigations into structure-activity relationships could yield additional modifications that optimize the therapeutic window of these peptides.
Delivery Systems and Formulation
Effective delivery of antimicrobial peptides remains a significant challenge for their clinical application. Issues related to stability, bioavailability, and tissue distribution need to be addressed through innovative formulation and delivery strategies.
Potential approaches include encapsulation in nanoparticles, liposomal formulations, and controlled release systems. Such strategies could protect the peptides from degradation, enhance their delivery to target sites, and minimize potential systemic toxicity.
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